(1-(Hydroxymethyl)cyclopropyl)methyl benzoate
Description
(1-(Hydroxymethyl)cyclopropyl)methyl benzoate is a benzoate ester derivative featuring a cyclopropane ring substituted with a hydroxymethyl group. This structure combines the aromatic ester functionality of benzoic acid with the unique stereoelectronic properties of a strained cyclopropane ring.
Properties
IUPAC Name |
[1-(hydroxymethyl)cyclopropyl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-12(6-7-12)9-15-11(14)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOOZGMVIQZJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)COC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Hydroxymethyl)cyclopropyl)methyl benzoate typically involves the reaction of cyclopropylmethyl alcohol with benzoic acid or its derivatives under esterification conditions. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-(Hydroxymethyl)cyclopropyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (1-(Carboxymethyl)cyclopropyl)methyl benzoate.
Reduction: (1-(Hydroxymethyl)cyclopropyl)methyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(1-(Hydroxymethyl)cyclopropyl)methyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Hydroxymethyl)cyclopropyl)methyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The benzoate group may also interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between (1-(Hydroxymethyl)cyclopropyl)methyl benzoate and related compounds:
Key Observations:
- Cyclopropane vs. Other Substituents : The cyclopropane ring in the target compound introduces ring strain, enhancing reactivity compared to the cyclopropylmethoxy group in Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate .
- Functional Group Diversity: The hydroxymethyl group distinguishes the target compound from (S)-Methyl 4-(1-aminoethyl)benzoate, which contains an amine group for nucleophilic reactions .
- Ester vs. Amide Backbone : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (amide backbone), the target compound’s ester group may confer different solubility and metabolic stability .
Biological Activity
(1-(Hydroxymethyl)cyclopropyl)methyl benzoate is a compound characterized by its unique cyclopropyl structure combined with a benzoate moiety. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields, including medicinal chemistry and analytical chemistry.
The molecular formula for this compound is CHO. Its structure features a hydroxymethyl group attached to a cyclopropyl ring, which is further connected to a methyl benzoate group. This configuration contributes to its distinctive chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The benzoate moiety may interact with enzymes or receptors, influencing various biochemical pathways.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzopsoralen | Antiproliferative | Inhibits topoisomerase II |
| 5-(Hydroxymethyl)benzopsoralen | Antiproliferative | Inhibits topoisomerase II |
| This compound | Potential enzyme interaction | TBD |
Applications in Research
This compound serves as a reference standard in analytical chemistry due to its well-defined structure. It can be utilized to calibrate and validate analytical instruments such as NMR, HPLC, and LC-MS. These techniques are crucial for identifying and quantifying unknown compounds in areas like drug discovery and environmental analysis.
Case Studies
While direct case studies on this compound are scarce, research on structurally similar compounds suggests promising avenues for exploration:
- Anticancer Research : Compounds with similar structural motifs have shown cytotoxicity against various cancer cell lines. Future studies could investigate the specific effects of this compound on cancer cells.
- Enzyme Inhibition : The potential for this compound to inhibit specific enzymes related to metabolic pathways could be explored further, especially considering the presence of the hydroxymethyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
